1-Boc-1,4-cyclohexanediamine
Overview
Description
1-Boc-1,4-cyclohexanediamine is an organic compound that contains a cyclohexane ring with two amine groups and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C11H22N2O2. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and polymers due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-1,4-cyclohexanediamine can be synthesized through the reaction of trans-1,4-cyclohexanediamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: The industrial production of this compound often involves the use of a continuous flow reactor to ensure consistent quality and yield. The process includes the amination of 1,4-cyclohexanediol with ammonia, followed by the protection of the resulting diamine with tert-butoxycarbonyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form 1,4-cyclohexanediamine.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Oxidizing Agents: Potassium permanganate is used for oxidation reactions.
Major Products:
Free Amine: Obtained by deprotection.
Cyclohexanone Derivatives: Formed through oxidation.
Scientific Research Applications
1-Boc-1,4-cyclohexanediamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide nucleic acids.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Acts as a monomer in the production of polymers and resins
Mechanism of Action
The mechanism of action of 1-Boc-1,4-cyclohexanediamine involves its ability to act as a nucleophile due to the presence of amine groups. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
1,4-cyclohexanediamine: Lacks the Boc protecting group, making it more reactive.
1,4-cyclohexanediol: Contains hydroxyl groups instead of amine groups.
trans-N-Boc-1,4-cyclohexanediamine: A stereoisomer with similar properties
Uniqueness: 1-Boc-1,4-cyclohexanediamine is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and complex organic molecules.
Properties
IUPAC Name |
tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJCTMGNZGOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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